REACTION_CXSMILES
|
N1C=CC=CC=1.[NH2:7][C:8]1[CH:9]=[C:10]([CH:15]=[CH:16][CH:17]=1)[C:11]([O:13][CH3:14])=[O:12].[C:18](Cl)(=[O:23])[CH2:19][CH2:20][CH2:21][CH3:22]>O>[C:18]([NH:7][C:8]1[CH:9]=[C:10]([CH:15]=[CH:16][CH:17]=1)[C:11]([O:13][CH3:14])=[O:12])(=[O:23])[CH2:19][CH2:20][CH2:21][CH3:22]
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Name
|
|
Quantity
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120 mL
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Type
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reactant
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Smiles
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N1=CC=CC=C1
|
Name
|
|
Quantity
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5 g
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Type
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reactant
|
Smiles
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NC=1C=C(C(=O)OC)C=CC1
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Name
|
|
Quantity
|
4.13 mL
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Type
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reactant
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Smiles
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C(CCCC)(=O)Cl
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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solvent
|
Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The mixture was stirred at room temperature for 4 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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while cooling on ice
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Type
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EXTRACTION
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Details
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The whole was extracted with ethyl acetate
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Type
|
WASH
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Details
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washed with 5% sodium hydrogencarbonate aqueous solution and water
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
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CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography (Kieselgel 60=170 g, hexane/ethyl acetate=3/1)
|
Type
|
CUSTOM
|
Details
|
to obtain the above-captioned compound ([6]-(62)-90) (7.70 g) as a white solid
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
C(CCCC)(=O)NC=1C=C(C(=O)OC)C=CC1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |